Arachidonic Acid-biotin

概要

説明

Arachidonic Acid-biotin is an affinity probe for arachidonic acid binding proteins . It is designed to allow arachidonic acid to be detected in complexes with protein binding partners such as fatty acid binding proteins (FABPs) . It is thus a tool to be used in the general elucidation of the signaling and transport of free arachidonic acid .

Synthesis Analysis

Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways . Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers .Molecular Structure Analysis

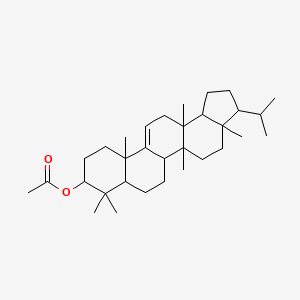

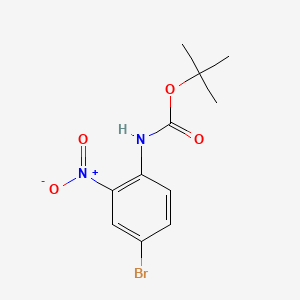

The formal name of Arachidonic Acid-biotin is 5Z,8Z,11Z,14Z-eicosatetraenoyl-N’-biotinoyl-1,5-diaminopentane . Its molecular formula is C35H58N4O3S and it has a formula weight of 614.9 .Chemical Reactions Analysis

Arachidonic acid and its key metabolite prostaglandin E2 (PGE2) directly regulate macrophages polarization in IL-4/IL-13 induced M2 macrophages . The enzymes of arachidonic acid release have been well covered in specialized reviews .科学的研究の応用

Cell Signaling and Inflammation

Arachidonic Acid-biotin is used to detect arachidonic acid in complexes with protein binding partners such as fatty acid binding proteins (FABPs), which are crucial in cell signaling and inflammation processes. The esterified form of arachidonic acid in membrane phospholipids plays a significant role in these cellular functions .

Gut Microbiota Composition

Dietary intake of Arachidonic Acid can impact gut microbiota composition. Research has investigated the effects of dietary Arachidonic Acid on a moderately hyperlipidic diet, showing significant changes compared to diets without Arachidonic Acid .

Anti-Bacterial Activity

Arachidonic Acid has demonstrated anti-bacterial and anti-biofilm activities, which are enhanced when used in conjunction with other anti-bacterial compounds commonly found in mouthwashes .

Medicine and Health Applications

Arachidonic Acid plays essential roles in the human immune, cardiovascular, and nervous systems, making it widely used in various medical applications .

Cosmetics Industry

Due to its beneficial properties, Arachidonic Acid is also incorporated into cosmetic products .

Nutrition and Dietary Supplements

As an ω-6 polyunsaturated fatty acid, Arachidonic Acid is included in nutrition and dietary supplements to support overall health .

作用機序

Target of Action

Arachidonic Acid-Biotin is designed to interact with protein binding partners such as Fatty Acid Binding Proteins (FABPs) . These proteins play a crucial role in the transport and metabolism of fatty acids within cells .

Mode of Action

Arachidonic Acid-Biotin allows for the detection of Arachidonic Acid in complexes with its protein binding partners . The receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation .

Biochemical Pathways

Arachidonic Acid (ARA) is a key component of cell membrane phospholipids. It is released from cell membranes by the action of phospholipase A2 during inflammation . ARA is then metabolized through three main enzymatic pathways: the cyclooxygenase (COX) pathway , the lipoxygenase (LOX) pathway , and the cytochrome P450 pathway . These pathways generate numerous bioactive metabolites that are critical for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .

Pharmacokinetics

It is known that the metabolism of arachidonic acid involves various enzymes leading to the oxidation of the cell membrane ara . This results in the generation of numerous pro-inflammatory and anti-inflammatory resolving mediators .

Result of Action

The metabolism of Arachidonic Acid results in the generation of numerous bioactive metabolites. These metabolites play critical roles in the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .

Action Environment

The action of Arachidonic Acid-Biotin can be influenced by various environmental factors. For instance, the lipid composition of the diet and its administration duration can noticeably modify the pathophysiological effects of ARA on the gut-brain axis . Additionally, environmental conditions can have significant impacts on the physiological characteristics of microorganisms, which may directly affect intracellular lipids and ARA synthesis .

Safety and Hazards

No special measures are required for handling Arachidonic Acid-biotin . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . Generally, the product does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

将来の方向性

Regulation of the arachidonic acid metabolism pathway might serve as a promising therapeutic strategy for relieving RSA women’s symptoms . The analysis of the different bioactive lipids formed in platelets, with AA as their precursor, is of relevance to the study of the mechanisms involved in platelet aggregation in physiology and pathophysiology but also the development of novel antiplatelet and antithrombotic drugs .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Arachidonic Acid-biotin can be achieved through the modification of Arachidonic Acid. The biotinylation of Arachidonic Acid can be achieved through the reaction of Arachidonic Acid with biotin-N-hydroxysuccinimide ester.", "Starting Materials": ["Arachidonic Acid", "Biotin-N-hydroxysuccinimide ester"], "Reaction": ["Step 1: Dissolve Arachidonic Acid in anhydrous dimethylformamide (DMF).", "Step 2: Add biotin-N-hydroxysuccinimide ester to the Arachidonic Acid solution.", "Step 3: Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture to catalyze the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the product by column chromatography using a suitable eluent system.", "Step 6: Characterize the product using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry." ] } | |

CAS番号 |

1217901-28-4 |

製品名 |

Arachidonic Acid-biotin |

分子式 |

C35H58N4O3S |

分子量 |

614.9 |

InChI |

InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13 |

InChIキー |

RPYSWRMECJXHSJ-QYXQEGSISA-N |

SMILES |

CCCCC/C=CC/C=CC/C=CC/C=CCCCC(N(CCCCCNC(CCCC[C@@H]1SC[C@@](N2[H])([H])[C@]1([H])N([H])C2=O)=O)[H])=O |

同義語 |

5Z,8Z,11Z,14Z-eicosatetraenoyl-N/'-biotinoyl-1,5-diaminopentane |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions arachidonic acid and biotin metabolism as being affected by gold nanoparticles. Could a potential link exist between arachidonic acid and biotin in the context of gold nanoparticle exposure?

A: While the study itself doesn't directly investigate a specific "arachidonic acid-biotin" compound or interaction, it highlights how both metabolic pathways are independently perturbed by gold nanoparticle exposure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)